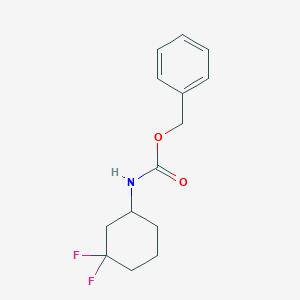

![molecular formula C7H6BrN3 B1404445 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1363380-99-7](/img/structure/B1404445.png)

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Descripción general

Descripción

Triazolopyridines are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A common approach to constructing the triazolopyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines. For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole compounds, including 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine, have been found to exhibit antimicrobial properties . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Triazole compounds are also known for their antifungal properties . They constitute a major class of antifungal drugs due to their safety profile and excellent therapeutic index .

Anticancer Activity

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has been found to exhibit anticancer properties . This makes 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine a potential candidate for anticancer drug development .

Antiviral Activity

Triazole compounds have been reported to show antiviral potential . This suggests that 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine could be used in the development of antiviral drugs .

Enzyme Inhibition

Triazolothiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine could be used in the development of enzyme inhibitors .

Antitubercular Agents

Triazolothiadiazine and its derivatives have been found to exhibit antitubercular properties . This suggests that 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine could be used in the development of antitubercular drugs .

Antidepressant Activity

The discovery of trazodone, a [1,2,4]-triazolopyridine, as a selective serotonin reuptake inhibitor, and its approval for the treatment of depression, has stimulated interest in triazolopyridines in general . This suggests that 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine could potentially be used in the development of antidepressant drugs .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine, have been found to exhibit antidiabetic properties . This suggests that 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine could potentially be used in the development of antidiabetic drugs .

Propiedades

IUPAC Name |

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWUKRGCMJAZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)

![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)

![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)

![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)

![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)